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Compound of Interest

Compound Name: 4-(Furan-2-yl)piperidine hydrochloride

CAS No.: 198334-36-0

Cat. No.: B2680546

Get Quote

The confluence of furan and piperidine rings in a single molecular entity creates a privileged scaffold in medicinal chemistry.[1][2][3] The furan ring, an

distinct electronic and solubility profile.[4] The piperidine moiety, a saturated nitrogen-containing heterocycle, is a cornerstone of numerous pharmace

amalgamation of these two structures has yielded derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, antican

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of furan-piperidine derivatives. Moving beyond a me

impact on biological outcomes, offering field-proven insights for researchers, scientists, and drug development professionals engaged in the design o

The Core Scaffold: Arenas for Molecular Tailoring
The foundational furan-piperidine scaffold offers multiple strategic points for chemical modification to modulate biological activity, selectivity, and phar

target and the underlying mechanism of action.

Caption: Key modification points on the furan-piperidine scaffold.

The primary areas for SAR exploration are:

Furan Ring Substitution (R¹): Modifications at the 2- and 5-positions are most common.[4] Introducing electron-withdrawing groups (e.g., nitro) or ot

Piperidine Ring Substitution (R²): Substituents on the piperidine ring can influence binding affinity, selectivity, and physicochemical properties like lip

Piperidine Nitrogen Substitution (R³): The nature of the substituent on the piperidine nitrogen is critical, as this atom is often involved in key ionic or

Linker Group (X): The linker connecting the furan and piperidine moieties, if present, affects the overall topology and flexibility of the molecule, dete

Comparative Analysis of Biological Activity
The therapeutic potential of furan-piperidine derivatives is diverse. The following sections compare how structural variations impact specific biological

Anti-inflammatory and Antioxidant Activities
Hybrid molecules incorporating a furan core and a piperidine ring have demonstrated significant potential as anti-inflammatory and antioxidant agents

inhibit protein denaturation, a hallmark of inflammation.

A comparative study of furan hybrids with various N-containing heterocycles highlighted the efficacy of the piperidine-containing derivative (H2).[6] As

an IC50 value approximately 12 times lower than the standard drug, ketoprofen.[1][5][6] This suggests a strong inhibitory effect on proteases involved
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Compound ID HPSA IC50 (µg/mL) IAD IC50 (µg/mL)

H2 (Furan-Piperidine) 14.18 ± 0.61 104.58 ± 2.65

Ketoprofen (Standard) - 126.58 ± 5.00

Data sourced from BenchChem.[6]

HPSA: Hydrogen Peroxide Scavenging Activity; IAD:

Inhibition of Albumin Denaturation; MChA: Metal

Chelating Activity; ATA: Anti-tryptic Activity.

The lower IC50 value for the Inhibition of Albumin Denaturation (IAD) compared to ketoprofen further reinforces its potential as an anti-inflammatory a

Central Nervous System (CNS) Activity
The piperidine scaffold is a well-established pharmacophore for CNS-active drugs.[7] Its basic nitrogen can form a critical salt bridge with acidic residu

coupled receptors (GPCRs) and transporters.[10]

In the context of multi-target drug design for CNS disorders, furan-piperidine derivatives have been explored as antagonists for receptors like the hista

element for achieving potent activity at the σ1R while maintaining a strong affinity for the H3R.[7] This dual activity is sought after for treating complex

Anticancer Activity
The furan ring is present in several molecules designed to selectively target tumor cells.[11] When combined with piperidine, the resulting derivatives 

inhibitory activity against Akt1 kinase, a crucial node in cancer cell survival pathways.[6] A quantitative structure-activity relationship (QSAR) study on 

(OVCAR-8) and human colon cancer (HCT116) cell lines.[6]

Inhibition of Stimulation-2 (ST2) Receptor
The ST2 receptor is a target of interest for treating conditions like graft-versus-host disease. In the development of ST2 inhibitors based on a 1-(furan

that incorporating a piperidine ring can lead to potent inhibition.

Compound ID Substitution on Phenyl Ring

4d 3-piperidine

Data sourced from BenchChem and PMC.[6][12]

This data demonstrates that the inclusion of a piperidine ring at the 3-position of an appended phenyl group results in effective inhibitory activity, with 

Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the protocols described below are based on established methodologies from the cited literature.

Protocol 1: Synthesis of a Representative Furan-Piperidine Hybrid
This protocol outlines the synthesis of a furan-piperidine derivative via a standard acylation reaction. The successful formation of the product is valida

Step-by-Step Methodology:[6]

Reactant Preparation: Dissolve piperidine (1 mmol) in dichloromethane (15 mL) in a clean, dry round-bottom flask equipped with a magnetic stirrer.

Acylation: To the stirred solution, add furan-2-carbonyl chloride (1 mmol) dropwise at room temperature.

Base Addition: After stirring for 10 minutes, add triethylamine (1.2 mmol) dropwise to the reaction mixture. The triethylamine acts as an acid scaven

Reaction Monitoring: Stir the reaction mixture for an additional 30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TL

appearance of a new spot indicate product formation.
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Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with diluted hydrochloric acid (

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a 

Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final compound using spectros

purity.[1][5]

Protocol 2: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
This assay serves as a validated method to assess the anti-inflammatory properties of a compound by measuring its ability to prevent heat-induced p

Step-by-Step Methodology:

Solution Preparation: Prepare a 1% aqueous solution of bovine serum albumin (BSA). Prepare stock solutions of the test compounds (e.g., the syn

Assay Setup: In separate test tubes, add 0.5 mL of the BSA solution and 0.5 mL of the test/standard compound at various concentrations (e.g., 50,

pH Adjustment: Adjust the pH of all solutions to 6.8 using 1N HCl.

Incubation: Incubate all tubes at 37°C for 20 minutes.

Denaturation: Induce denaturation by heating the tubes in a water bath at 57°C for 30 minutes.

Cooling and Measurement: After heating, cool the tubes to room temperature. Measure the absorbance (turbidity) of the solutions at 660 nm using 

Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance_Control - Absorbance_Tes

Data Analysis: Plot the percentage inhibition against the compound concentration to determine the IC50 value, which is the concentration required 

Chemical Synthesis

Reactants
(Furan & Piperidine Precursors) Acylation / Reductive Amination Extraction & Work-up Column

General workflow for synthesis and evaluation.

Click to download full resolution via prod

Caption: General workflow for synthesis and evaluation.

Conclusion and Future Directions
The furan-piperidine scaffold is a demonstrably fruitful starting point for the development of novel therapeutic agents. Structure-activity relationship stu

activity and target selectivity. The piperidine moiety is crucial for interactions with many CNS and enzyme targets, while the furan ring provides a mod

Future research should focus on multi-target drug design, leveraging the scaffold's versatility to address complex diseases like cancer and neurodege

be essential for translating the potent in vitro activities observed into clinically viable drug candidates. By integrating rational design, robust synthetic p
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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